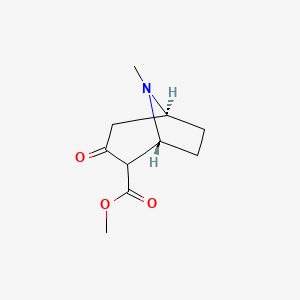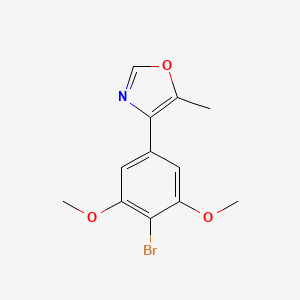
(3-bromopropane-1,1-diyl)dicyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopropane-1,1-diyl)dicyclopropane is an organic compound characterized by the presence of a bromine atom attached to a propane chain, which is further connected to two cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-bromopropane-1,1-diyl)dicyclopropane typically involves the reaction of 1,3-dibromopropane with cyclopropane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of the bromine atom can lead to the formation of propane derivatives.
Substitution: The bromine atom can be substituted by various nucleophiles, such as hydroxide ions, amines, or thiols, to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Propane derivatives.
Substitution: Functionalized derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
(3-Bromopropane-1,1-diyl)dicyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-bromopropane-1,1-diyl)dicyclopropane involves its interaction with molecular targets through various chemical reactions. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclopropane rings provide structural rigidity and influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,3-Dibromopropane: A precursor used in the synthesis of (3-bromopropane-1,1-diyl)dicyclopropane.
Cyclopropane: A simple cycloalkane that forms the basis of the cyclopropane rings in the compound.
1-Bromopropane: A related compound with a single bromine atom attached to a propane chain.
Uniqueness: this compound is unique due to its dual cyclopropane rings and the presence of a bromine atom, which confer distinct chemical properties and reactivity. This structural feature sets it apart from other similar compounds and makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H15Br |
|---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
(3-bromo-1-cyclopropylpropyl)cyclopropane |
InChI |
InChI=1S/C9H15Br/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6H2 |
InChI Key |
NRCBWPGLKSHPQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CCBr)C2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)nicotinamide](/img/structure/B8380726.png)



![2-[(4-Fluorophenyl)(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B8380740.png)


![2-[5-(Bromomethyl)thiophen-2-yl]benzonitrile](/img/structure/B8380754.png)

